molecular formula C10H9BrFNO3 B11175527 Ethyl [(4-bromo-2-fluorophenyl)amino](oxo)acetate CAS No. 5849-75-2

Ethyl [(4-bromo-2-fluorophenyl)amino](oxo)acetate

Cat. No.: B11175527
CAS No.: 5849-75-2
M. Wt: 290.09 g/mol
InChI Key: KTFPMUMKHGFIRB-UHFFFAOYSA-N
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Description

Ethyl (4-bromo-2-fluorophenyl)aminoacetate is a chemical compound with the molecular formula C10H9BrFNO3 and a molecular weight of 290.09 g/mol . It is known for its unique structure, which includes a bromine and fluorine atom attached to a phenyl ring, making it a valuable compound in various chemical reactions and applications.

Preparation Methods

The synthesis of Ethyl (4-bromo-2-fluorophenyl)aminoacetate typically involves the reaction of 4-bromo-2-fluoroaniline with ethyl oxalyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Ethyl (4-bromo-2-fluorophenyl)aminoacetate undergoes various chemical reactions, including:

Common reagents used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl (4-bromo-2-fluorophenyl)aminoacetate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl (4-bromo-2-fluorophenyl)aminoacetate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Ethyl (4-bromo-2-fluorophenyl)aminoacetate can be compared with similar compounds such as:

These compounds share structural similarities but differ in their specific functional groups and substituents, which can lead to variations in their chemical reactivity and applications .

Properties

CAS No.

5849-75-2

Molecular Formula

C10H9BrFNO3

Molecular Weight

290.09 g/mol

IUPAC Name

ethyl 2-(4-bromo-2-fluoroanilino)-2-oxoacetate

InChI

InChI=1S/C10H9BrFNO3/c1-2-16-10(15)9(14)13-8-4-3-6(11)5-7(8)12/h3-5H,2H2,1H3,(H,13,14)

InChI Key

KTFPMUMKHGFIRB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=O)NC1=C(C=C(C=C1)Br)F

Origin of Product

United States

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